molecular formula C8H8N2O B1359158 (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol CAS No. 849067-97-6

(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol

Cat. No.: B1359158
CAS No.: 849067-97-6
M. Wt: 148.16 g/mol
InChI Key: HECHZAPQJASYJL-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a pyrrolo[2,3-b]pyridine core with a methanol group attached at the 5-position. Its structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.

Biochemical Analysis

Biochemical Properties

(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial as they can modulate signal transduction pathways involved in cell proliferation, differentiation, and survival.

Cellular Effects

The effects of (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol on various cell types and cellular processes are profound. In breast cancer 4T1 cells, this compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol exerts its effects through binding interactions with FGFRs. Upon binding to these receptors, it inhibits their autophosphorylation, thereby blocking downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s low molecular weight also contributes to its effectiveness as a lead compound for further optimization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol have been observed over time. The compound demonstrates stability and maintains its inhibitory activity against FGFRs over extended periods .

Dosage Effects in Animal Models

The effects of (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and mild hepatotoxicity, have been observed . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development .

Transport and Distribution

Within cells and tissues, (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, affecting its therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy.

Subcellular Localization

The subcellular localization of (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other biomolecules . Post-translational modifications and targeting signals may direct it to specific cellular compartments, enhancing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
  • 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid
  • 1H-Pyrrolo[2,3-b]pyridin-5-ol

Uniqueness

(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol is unique due to its methanol group, which allows for specific chemical modifications and interactions that are not possible with other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECHZAPQJASYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628564
Record name (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849067-97-6
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849067-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester (75 mg, 0.394 mmol) in THF at 0 C was added lithium aluminum hydride (45 mg, 1.18 mmol) and the reaction mixture was slowly allowed to warm to ambient temperature. The reaction was refluxed for 12 hr, allowed to cool and quenched with water. Extraction with ethyl acetate, washed with brine, dried (Na2SO4) to afford (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol (57 mg, 98% yield).
Quantity
75 mg
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reactant
Reaction Step One
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One

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